5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
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Overview
Description
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with methyl groups at the 5 and 7 positions and a thiol group at the 3 position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure high yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The methyl groups and thiol group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and various substituted triazolopyridines.
Scientific Research Applications
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it acts as an inhibitor of certain kinases and enzymes involved in metabolic pathways . The thiol group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine-3(2H)-one: This compound has a similar triazolopyridine structure but lacks the methyl groups and thiol group.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound has a similar triazole ring but is fused to a pyrimidine ring instead of a pyridine ring.
Uniqueness
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol is unique due to the presence of both methyl groups and a thiol group, which impart distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-3-6(2)11-7(4-5)9-10-8(11)12/h3-4H,1-2H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLYRANUGRIPLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C(=C1)C)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NN=C(N2C(=C1)C)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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